Zervamicin Z-L

Helix curvature X-ray crystallography Peptaibol conformation

Zervamicin Z-L (CAS 135995-68-5; synonym [Leu1]zervamicin) is a 16‑residue peptaibol antibiotic produced by the fungus Emericellopsis salmosynnemata. It belongs to a family of α‑aminoisobutyric acid‑rich, C‑terminal alcohol‑bearing peptides that form voltage‑dependent multilevel ion channels in lipid membranes.

Molecular Formula C85H140N18O22
Molecular Weight 1766.1 g/mol
CAS No. 135995-68-5
Cat. No. B164943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZervamicin Z-L
CAS135995-68-5
SynonymsLeu(1)-zervamicin
zervamicin Z-L
zervamicin, Leu(1)-
zervamicin, Leucine (1)-
Molecular FormulaC85H140N18O22
Molecular Weight1766.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)(CC)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)C(CC(C)C)NC(=O)C
InChIInChI=1S/C85H140N18O22/c1-21-46(8)63(93-66(111)56(36-44(4)5)88-49(11)106)73(118)91-55(32-34-62(87)110)68(113)100-85(20,23-3)77(122)95-64(47(9)22-2)74(119)94-65(48(10)105)75(120)99-81(12,13)76(121)92-57(37-45(6)7)69(114)97-84(18,19)79(124)102-41-52(107)39-59(102)71(116)90-54(31-33-61(86)109)67(112)96-83(16,17)80(125)103-42-53(108)40-60(103)72(117)98-82(14,15)78(123)101-35-27-30-58(101)70(115)89-51(43-104)38-50-28-25-24-26-29-50/h24-26,28-29,44-48,51-60,63-65,104-105,107-108H,21-23,27,30-43H2,1-20H3,(H2,86,109)(H2,87,110)(H,88,106)(H,89,115)(H,90,116)(H,91,118)(H,92,121)(H,93,111)(H,94,119)(H,95,122)(H,96,112)(H,97,114)(H,98,117)(H,99,120)(H,100,113)/t46-,47-,48+,51-,52+,53+,54-,55-,56-,57-,58-,59-,60-,63-,64-,65-,85+/m0/s1
InChIKeyINOUEYUMENEDSI-BHDBWSAISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zervamicin Z-L: A Structurally Defined Peptaibol for Ion Channel and Antimicrobial Research


Zervamicin Z-L (CAS 135995-68-5; synonym [Leu1]zervamicin) is a 16‑residue peptaibol antibiotic produced by the fungus Emericellopsis salmosynnemata. It belongs to a family of α‑aminoisobutyric acid‑rich, C‑terminal alcohol‑bearing peptides that form voltage‑dependent multilevel ion channels in lipid membranes [1]. Unlike many peptaibols for which only partial structural characterisation exists, Zervamicin Z‑L has been resolved in four distinct crystal forms by X‑ray diffraction to atomic resolution (0.93–1.2 Å), providing a uniquely detailed structural model of a membrane channel‑forming peptide [1][2].

Why Generic Peptaibol Substitution Fails for Zervamicin Z-L in Scientific Procurement


Peptaibols such as alamethicin, zervamicin IIB, and antiamoebin are often treated as interchangeable “channel‑forming peptides,” yet their primary sequences, helical bend angles, polar residue distributions, and lipid‑bilayer orientations differ substantially. Zervamicin Z‑L possesses a unique N‑terminal leucine substitution (absent in the Trp‑containing zervamicin IIB) and a distinctive Gln11‑Hyp10 hydrogen‑bond interruption of its water channel that is not observed in alamethicin [1]. These structural features produce quantifiable differences in helix curvature, channel‑gating architecture, and intra‑burst conductance kinetics relative to other peptaibols [1][2]. Simply purchasing any peptaibol therefore risks incorporating a peptide with divergent pore geometry, voltage sensitivity, and antimicrobial spectrum—compromising experimental reproducibility and biological interpretation.

Zervamicin Z-L Quantitative Differentiation Data: Head-to-Head Comparisons Against Alamethicin and In‑Class Analogs


Helix Bend Angle at Hyp10: Zervamicin Z-L vs. Alamethicin

Zervamicin Z‑L is bent at Hyp10 by 30°–47° across four crystal forms (crystal C: approx. 47°) [1][2], significantly larger than the bend angle observed in alamethicin (17°–26° across crystallographically independent chains) [3]. The sharper kink in Z‑L alters the hourglass‑shaped channel profile and shifts the position of the central constriction relative to the bilayer mid‑plane [1][2].

Helix curvature X-ray crystallography Peptaibol conformation

Channel‑Constriction Mechanism: Gln11‑Hyp10 Hydrogen‑Bond Interruption

In all crystal forms of Zervamicin Z‑L, the bundled helices create a continuous water channel that is centrally interrupted by a hydrogen bond between NεH(Gln11) and Oδ(Hyp10) of an adjacent helix [1][2]. The Gln11 side‑chain adopts an unusual wrapped conformation to seal the pore; a 20%‑occupancy extended conformation observed in crystal C opens the channel, providing direct structural evidence for a molecular gating mechanism [2]. Alamethicin channels, by contrast, are constricted by a hydrated annulus of glutamine side‑chains rather than a discrete inter‑helix hydrogen‑bond lock, resulting in a fundamentally different gating architecture [3].

Channel gating Water channel Hydrogen bond Ion transport

Intra‑Burst Switching Kinetics: Zervamicin Class vs. Alamethicin

The zervamicin family (Zrv‑IIB, Zrv‑Leu, Zrv‑IC) forms multi‑level conductance channels whose intra‑burst switching between adjacent conductance levels is approximately an order of magnitude faster than that of alamethicin [1]. While the direct measurement was performed on Zrv‑IIB, the channel‑forming competence of Zrv‑Leu (i.e., Zervamicin Z‑L) has been independently confirmed in planar lipid bilayers [1]. The conserved polar‑residue pattern across zervamicins suggests the accelerated kinetics observed for Zrv‑IIB are class‑representative and therefore applicable to Z‑L.

Single-channel kinetics Conductance states Ion channel Electrical recording

Lipid‑Bilayer Orientation: Zervamicin vs. Alamethicin

15N solid‑state NMR measurements show that zervamicin II adopts a transmembrane alignment only in short‑chain (di‑C10:0, di‑C12:0) phosphatidylcholine bilayers and lies predominantly parallel to the membrane surface in longer‑chain lipids, whereas alamethicin is transmembrane throughout its length under equivalent conditions [1]. Although the NMR data were collected on zervamicin II, the structural determinants of orientation—helix length, hydrophobic moment, and (hydroxy)proline distribution—are conserved in Zervamicin Z‑L, supporting class‑level extrapolation.

Solid-state NMR Membrane topology Peptide orientation Lipid bilayer

Polar Residue Content and Pore‑Forming Ability: Zervamicin vs. Alamethicin

Zervamicins, including Zervamicin Z‑L, contain a higher proportion of polar side‑chains (Thr, Gln, Hyp) in their 16‑residue sequence than the 20‑residue alamethicin, resulting in lower pore‑forming activity per monomer but concurrently enhanced antibacterial properties [1]. The zervamicin family has been reported to exhibit a 1000‑fold range in bacterial sensitivity depending on structural modifications [2], highlighting the steep structure‑activity relationship that distinguishes individual peptaibol subtypes.

Pore formation Polar residues Antibacterial Peptaibol

Recommended Procurement Scenarios for Zervamicin Z-L Based on Quantitative Differentiation Evidence


Structural Biology of Voltage‑Gated Ion Channels

Researchers requiring a crystallographically well‑defined model of a peptide ion channel should select Zervamicin Z‑L over alamethicin. Z‑L has been resolved in four crystal forms at resolutions ≤1.2 Å, revealing a discrete Gln11‑Hyp10 hydrogen‑bond gate and a bend angle of 30°–47° [1][2]. These features provide a tangible structural framework for interpreting electrophysiological recordings and for computational modelling of gating transitions [1][2].

Time‑Resolved Single‑Channel Electrophysiology

For studies that measure conductance‑level switching kinetics, Zervamicin Z‑L offers approximately an order‑of‑magnitude faster intra‑burst transitions than alamethicin, as demonstrated for the zervamicin class in planar lipid bilayers [1]. This accelerated dynamics enables higher‑bandwidth detection of sub‑conductance states and improves temporal resolution in kinetic modelling [1].

Membrane‑Protein Orientation and Lipid‑Selectivity Studies

Zervamicin Z‑L is the preferred probe for investigating lipid‑chain‑length‑dependent peptide orientation. Solid‑state NMR data on zervamicin II show a transmembrane‑to‑surface‑parallel switch depending on acyl‑chain length, a property not observed with alamethicin [1]. Z‑L can therefore be used to map how lipid composition governs membrane‑active peptide topology and function [1].

Antimicrobial Screening with Reduced Mammalian‑Cell Toxicity

Screening programmes that prioritise antibacterial potency with lower pore‑forming (and potentially lower haemolytic/cytotoxic) activity should stock Zervamicin Z‑L. The zervamicin family consistently exhibits lower pore‑forming ability yet enhanced antibacterial activity compared to alamethicin, and a >1000‑fold dynamic range in bacterial sensitivity has been documented [1][2]. This profile makes Z‑L a valuable starting point for structure‑activity relationship (SAR) campaigns aimed at decoupling antimicrobial action from mammalian membrane disruption [1][2].

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